

Spectroscopic Profile of 2-Amino-4,5-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,5-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Amino-4,5-difluorophenol** (CAS No: 163734-01-8), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data to facilitate its identification, characterization, and utilization in research and development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-4,5-difluorophenol**. This data has been generated using advanced computational algorithms to provide a reliable reference for researchers.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.85	s (br)	-	OH
6.91	t	9.5	H-6
6.68	t	9.5	H-3
4.75	s (br)	-	NH ₂

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the OH and NH₂ peaks is due to chemical exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
147.2 (dd, J = 240, 15 Hz)	C-4
145.0 (dd, J = 235, 14 Hz)	C-5
136.8 (d, J = 8 Hz)	C-1
125.5 (d, J = 5 Hz)	C-2
114.8 (d, J = 18 Hz)	C-6
102.1 (d, J = 20 Hz)	C-3

Note: The splitting patterns (d, dd) are due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Broad	O-H, N-H stretching
3080 - 3010	Weak	Aromatic C-H stretching
1620 - 1580	Strong	Aromatic C=C stretching, NH ₂ scissoring
1520 - 1470	Strong	Aromatic C=C stretching
1350 - 1250	Strong	C-O stretching (phenol)
1250 - 1150	Very Strong	C-F stretching
1180 - 1100	Strong	C-N stretching
900 - 675	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
145	100	[M] ⁺ (Molecular Ion)
117	45	[M - CO] ⁺
89	30	[M - CO - HCN] ⁺
69	15	[C ₄ H ₃ F] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic compounds like **2-Amino-4,5-difluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of **2-Amino-4,5-difluorophenol** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)[\[2\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).[\[2\]](#)
[\[3\]](#) DMSO- d_6 is often preferred for aminophenols to observe the exchangeable OH and NH_2 protons.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[\[2\]](#)
- Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[3\]](#)
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.[\[4\]](#)
 - Place a small amount (1-2 mg) of **2-Amino-4,5-difluorophenol** into the mortar and grind it to a very fine powder.[\[4\]](#)[\[5\]](#)
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[\[4\]](#)
The typical sample to KBr ratio is about 1:100.[\[5\]](#)
 - Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute.
 - Transfer the mixture to a pellet-forming die.
 - Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[\[5\]](#)[\[6\]](#)
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

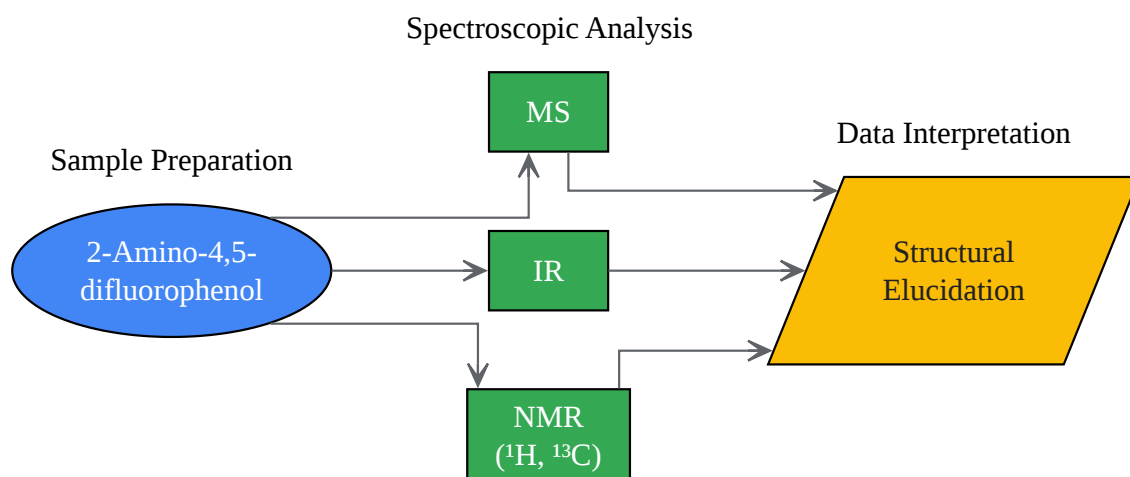
Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction:

- For a solid sample like **2-Amino-4,5-difluorophenol**, a direct insertion probe is typically used.
- A small amount of the sample is placed in a capillary tube at the end of the probe.
- Ionization:
 - The probe is inserted into the high-vacuum source of the mass spectrometer.^[7]
 - The sample is heated to induce volatilization.
 - In the gas phase, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[8][9]}
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - The mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
 - The molecular ion peak and major fragment ions are identified and labeled.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure of **2-Amino-4,5-difluorophenol** with key spectroscopic handles.



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Workflow for the spectroscopic analysis of **2-Amino-4,5-difluorophenol**.
Molecular structure of **2-Amino-4,5-difluorophenol** with key spectroscopic features.

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